(S)-(-)-Propylene oxide

Description

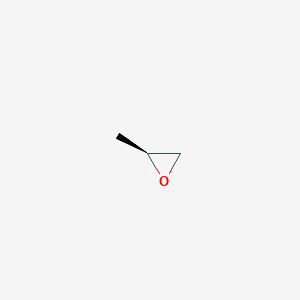

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOHAUXETOMSMM-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315142 | |

| Record name | (2S)-2-Methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16088-62-3 | |

| Record name | (2S)-2-Methyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16088-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene oxide, (S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1,2-epoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (S)-(-)-Propylene Oxide

This technical guide provides an in-depth overview of the core physical properties of (S)-(-)-Propylene oxide, tailored for researchers, scientists, and professionals in drug development. This document compiles essential data, outlines detailed experimental methodologies for property determination, and presents a logical workflow for quality control assessment.

Core Physical Properties

This compound, also known as (S)-(-)-1,2-Epoxypropane or (S)-(-)-Methyloxirane, is a chiral epoxide widely utilized as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals.[1] Its chemical formula is C₃H₆O, with a molecular weight of 58.08 g/mol .[1]

Table 1: Key Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16088-62-3 | [1] |

| Molecular Formula | C₃H₆O | [1] |

| Molecular Weight | 58.08 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2][3] |

| Boiling Point | 33-34 °C (lit.) | [3][4] |

| Melting Point | -111.9 °C | [3][5] |

| Density | 0.829 g/mL at 20 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.366 (lit.) | [3][4] |

| Specific Rotation [α]D | -14.2 ± 0.4° (neat) | [2][6] |

| Vapor Density | 2 (vs air) | [3] |

| Vapor Pressure | 8.59 psi (20 °C) | [3] |

| Flash Point | -37 °C (-35 °F) - closed cup | [3] |

| Water Solubility | 40 g/100 mL (20 °C) | [3][6] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is critical for ensuring the purity and identity of this compound. The following sections detail generalized experimental methodologies for measuring key physical constants.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile liquid like this compound, a micro-boiling point or simple distillation method is suitable.

-

Micro-Boiling Point Method: A small sample of the liquid (a few mL) is placed in a test tube with a capillary tube (sealed at one end) inverted within it. The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.[7][8][9]

-

Simple Distillation: For larger volumes, a simple distillation apparatus can be used. The liquid is heated in a distillation flask, and the temperature of the vapor that distills and condenses is monitored. A constant temperature reading during the distillation of a pure substance corresponds to its boiling point.[10]

2.2. Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it can be determined by measuring the mass of a known volume.

-

Mass Measurement: An empty, dry graduated cylinder or pycnometer is weighed using an analytical balance.[11][12]

-

Volume Measurement: A precise volume of this compound is added to the container. The volume is read from the bottom of the meniscus in a graduated cylinder or is a known quantity if using a pycnometer.[11][13]

-

Final Mass Measurement: The container with the liquid is reweighed.

-

Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.[14]

2.3. Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that is dependent on temperature and the wavelength of light used.

-

Abbe Refractometer: A few drops of the liquid are placed on the prism of an Abbe refractometer. The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered. The refractive index is then read directly from the calibrated scale. The temperature should be controlled, typically at 20°C, using a water bath.[15][16]

-

Interferometric Methods: For higher precision, methods based on interferometry, such as using a Michelson interferometer, can be employed. These techniques measure the change in the optical path length as light passes through the sample.[15][17]

2.4. Determination of Specific Rotation

Specific rotation is a fundamental property of chiral compounds like this compound and is measured using a polarimeter. It is the angle of rotation of plane-polarized light by a solution of a specific concentration and path length.

-

Sample Preparation: For a neat liquid like this compound, the polarimeter tube is carefully filled with the undiluted substance. For solutions, a precise concentration of the compound in a suitable solvent is prepared.[18][19]

-

Measurement: The filled polarimeter tube is placed in the polarimeter. The analyzer is rotated until the light intensity is at a minimum or the two halves of the visual field are equally illuminated. The observed angle of rotation (α) is recorded.[18][20]

-

Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l * d) for a neat liquid, or [α] = α / (l * c) for a solution. Where:

Quality Control Workflow

The following diagram illustrates a logical workflow for the quality control of a batch of this compound, ensuring it meets the required specifications through the determination of its physical properties.

References

- 1. This compound, 99% | Fisher Scientific [fishersci.ca]

- 2. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Cas 16088-62-3,this compound | lookchem [lookchem.com]

- 4. This compound | 16088-62-3 [chemicalbook.com]

- 5. This compound CAS#: 16088-62-3 [m.chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. byjus.com [byjus.com]

- 10. vernier.com [vernier.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. wjec.co.uk [wjec.co.uk]

- 14. homesciencetools.com [homesciencetools.com]

- 15. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 16. schoolphysics.co.uk [schoolphysics.co.uk]

- 17. Spectroscopic method for measuring refractive index [opg.optica.org]

- 18. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 19. cdn.pasco.com [cdn.pasco.com]

- 20. iajps.com [iajps.com]

- 21. digicollections.net [digicollections.net]

- 22. Specific Rotation - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Synthesis of Enantiopure Propylene Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiopure propylene (B89431) oxide is a critical chiral building block in the pharmaceutical and fine chemical industries. Its stereospecific incorporation into complex molecules is paramount for achieving desired pharmacological activity and avoiding off-target effects. This technical guide provides an in-depth overview of the core methodologies for synthesizing enantiopure propylene oxide, focusing on hydrolytic kinetic resolution, asymmetric epoxidation, and biocatalytic approaches. Detailed experimental protocols, comparative quantitative data, and mechanistic diagrams are presented to assist researchers in selecting and implementing the most suitable synthetic strategy.

Core Methodologies for Enantiopure Propylene Oxide Synthesis

The synthesis of enantiopure propylene oxide can be broadly categorized into two strategies: the resolution of a racemic mixture and the direct asymmetric synthesis from a prochiral precursor. This guide will focus on three prominent and widely utilized methods:

-

Hydrolytic Kinetic Resolution (HKR) of Racemic Propylene Oxide: This method employs a chiral catalyst to selectively hydrolyze one enantiomer of racemic propylene oxide, leaving the other enantiomer unreacted and thus enriched.

-

Asymmetric Epoxidation: This approach involves the direct, enantioselective epoxidation of a prochiral olefin, such as propene or an allylic alcohol precursor. Key examples include the Jacobsen-Katsuki and Sharpless epoxidations.

-

Biocatalytic Epoxidation: This method utilizes enzymes, either in isolated form or within whole-cell systems, to catalyze the enantioselective epoxidation of propene.

Hydrolytic Kinetic Resolution (HKR) with Jacobsen's Catalyst

Hydrolytic kinetic resolution is a highly efficient method for obtaining enantiopure epoxides from inexpensive racemic starting materials.[1] The Jacobsen-Katsuki catalyst, a chiral (salen)Co(III) complex, has proven to be exceptionally effective for this transformation. The reaction proceeds via a cooperative bimetallic mechanism where one catalyst molecule activates the epoxide as a Lewis acid, and a second catalyst molecule delivers a hydroxide (B78521) nucleophile to one of the enantiomers preferentially.[2]

Quantitative Data

| Parameter | Value | Reference(s) |

| Catalyst Loading | 0.2 - 2.0 mol% | [1] |

| Enantiomeric Excess (e.e.) of Recovered Epoxide | ≥99% | [1][3] |

| Yield of Recovered Epoxide | Approaching 50% (theoretical max.) | [3] |

| Solvent | Often solvent-free or minimal solvent | [3][4] |

| Reactant | Water (0.5 - 0.7 equivalents) | [2][3] |

| Temperature | 0 °C to room temperature | [3] |

Experimental Protocol: Hydrolytic Kinetic Resolution of Racemic Propylene Oxide

This protocol is adapted from the general procedure for the HKR of terminal epoxides using Jacobsen's catalyst.[3]

Materials:

-

Racemic propylene oxide

-

(R,R)-Jacobsen's catalyst ((R,R)-(salen)Co(II))

-

Acetic acid (glacial)

-

Water (deionized)

-

Toluene (or other suitable solvent, optional)

-

Dichloromethane (for workup)

-

Anhydrous sodium sulfate

Catalyst Activation (In situ):

-

To a flask charged with racemic propylene oxide (1.0 equiv) under air, add (R,R)-Jacobsen's catalyst (0.5 mol %).

-

Add glacial acetic acid (1.0 mol %) to the mixture. The color should change from orange/red to a dark brown, indicating the oxidation of Co(II) to the active Co(III) species. Stir for 30 minutes at room temperature.

Kinetic Resolution:

-

Cool the mixture to 0 °C in an ice bath.

-

Add water (0.55 equiv) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by chiral GC analysis to determine the e.e. of the remaining propylene oxide.

-

Once the desired e.e. is reached (typically >99% for the remaining epoxide at ~50% conversion), quench the reaction by adding a suitable solvent like dichloromethane.

Workup and Purification:

-

Wash the organic mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure (note: propylene oxide is volatile).

-

The enantioenriched propylene oxide can be purified by careful distillation. The by-product, 1,2-propanediol, will remain in the non-volatile fraction.

Logical Relationship: Hydrolytic Kinetic Resolution

References

- 1. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 4. researchgate.net [researchgate.net]

(S)-(-)-Propylene Oxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-(-)-Propylene oxide, with the CAS number 16088-62-3, is a chiral epoxide that serves as a critical building block in asymmetric synthesis.[1][2] Its stereospecific reactivity makes it an invaluable precursor for the synthesis of a wide array of complex chiral molecules, particularly in the pharmaceutical industry. This technical guide provides an in-depth overview of this compound, including its chemical structure, physicochemical properties, synthesis methodologies, and significant applications in drug development.

Chemical Structure and Identification

This compound, systematically named (2S)-2-methyloxirane, is the (S)-enantiomer of propylene (B89431) oxide.[1] The structure consists of a three-membered ring containing two carbon atoms and one oxygen atom, with a methyl group attached to one of the carbon atoms. The "(S)" designation indicates the stereochemical configuration at the chiral center.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 16088-62-3 | [2][3] |

| Molecular Formula | C₃H₆O | [1][2] |

| Molecular Weight | 58.08 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | -111.9 °C | [3] |

| Boiling Point | 33-34 °C | [3] |

| Density | 0.829 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.366 | |

| Optical Rotation ([α]20/D) | -14° (neat) | [4] |

| Vapor Pressure | 8.59 psi (20 °C) | |

| Flash Point | -35 °F (-37 °C) | [4] |

| Water Solubility | 40 g/100 mL (20 °C) | [4] |

| SMILES | C[C@H]1CO1 | [1] |

| InChI Key | GOOHAUXETOMSMM-VKHMYHEASA-N | [1] |

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. Two primary methods employed for its preparation are the Jacobsen-Katsuki epoxidation and the hydrolytic kinetic resolution of racemic propylene oxide.

Representative Experimental Protocol: Hydrolytic Kinetic Resolution

Hydrolytic kinetic resolution (HKR) is a highly efficient method for obtaining enantiomerically pure epoxides from a racemic mixture. The process relies on the enantioselective ring-opening of one of the epoxide enantiomers by water in the presence of a chiral catalyst, leaving the other enantiomer unreacted and in high enantiomeric excess. The Jacobsen salen-cobalt complex is a commonly used catalyst for this transformation.

Materials:

-

Racemic propylene oxide

-

(R,R)-Salen-Co(III) complex (Jacobsen's catalyst)

-

Water

-

A suitable solvent (e.g., tert-butyl methyl ether)

-

Glacial acetic acid (for catalyst activation)

Procedure:

-

Catalyst Activation: The (R,R)-Salen-Co(II) complex is activated by stirring with a gentle stream of air in a suitable solvent, followed by the addition of glacial acetic acid to form the active (R,R)-Salen-Co(III) species.

-

Reaction Setup: The activated catalyst is dissolved in the chosen solvent in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Addition of Reactants: Racemic propylene oxide is added to the cooled catalyst solution, followed by the slow, dropwise addition of water. The amount of water is critical and is typically around 0.5 equivalents with respect to the racemic epoxide.

-

Reaction Monitoring: The reaction progress is monitored by chiral gas chromatography (GC) to determine the enantiomeric excess of the remaining propylene oxide. The reaction is stopped when the desired conversion (ideally close to 50%) and enantiomeric excess are achieved.

-

Work-up: The reaction mixture is carefully distilled to separate the volatile this compound from the less volatile diol product and the catalyst. The low boiling point of propylene oxide requires careful handling to avoid losses.

-

Purification: The collected distillate, enriched in this compound, can be further purified by fractional distillation to achieve high chemical and enantiomeric purity.

Note: This is a generalized procedure and may require optimization based on the specific scale and desired purity.

Caption: Workflow for the synthesis of this compound via Hydrolytic Kinetic Resolution.

Applications in Drug Development

This compound is a key chiral intermediate in the synthesis of several important pharmaceutical compounds. Its epoxide ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functional groups.

Synthesis of Linezolid

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. The synthesis of Linezolid often utilizes this compound or a derivative to establish the correct stereochemistry at the C5 position of the oxazolidinone ring. The epoxide is opened by a nucleophile, which is then elaborated to form the final drug molecule.

Synthesis of Levofloxacin (B1675101)

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic. While the core of the levofloxacin molecule does not directly incorporate the propylene oxide backbone, chiral synthons derived from this compound can be used to construct the chiral side chains necessary for the synthesis of this and other chiral drugs.

Caption: Simplified schematic of the role of this compound in the synthesis of Linezolid.

Conclusion

This compound is a fundamentally important chiral building block with significant applications in the synthesis of enantiomerically pure compounds, particularly for the pharmaceutical industry. Its availability through efficient synthetic methods like hydrolytic kinetic resolution enables the development of stereochemically complex drug molecules. This guide provides essential technical information for researchers and professionals working in drug discovery and development, highlighting the critical role of this versatile chiral epoxide.

References

chemical stability of propylene oxide under standard conditions

An In-depth Technical Guide on the Chemical Stability of Propylene (B89431) Oxide Under Standard Conditions

Propylene oxide, a key intermediate in the chemical industry, is a colorless, volatile liquid with a high degree of reactivity primarily attributed to its strained epoxide ring.[1] While stable under strictly controlled standard conditions, its susceptibility to various reactions, including polymerization and ring-opening, necessitates a thorough understanding of its chemical stability for safe handling and use, particularly for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the factors influencing the stability of propylene oxide, supported by available quantitative data, experimental considerations, and visual representations of key processes.

General Stability and Reactivity Profile

Under normal temperature and pressure, propylene oxide is a stable material that will not spontaneously decompose.[2] However, its inherent reactivity means it can undergo hazardous reactions when exposed to certain conditions or substances.

-

Polymerization: Propylene oxide has a strong tendency to polymerize, which can be violent and explosive.[3][4] This auto-polymerization can be initiated by heat or a wide range of contaminants.

-

Decomposition: Thermal decomposition occurs at significantly elevated temperatures, in the range of 850-1250 K, yielding various isomerization and decomposition products.[5]

-

Reactivity with Other Chemicals: It is highly reactive with oxidizing agents, acids, bases, and certain metals and their compounds.[1][2]

Factors Influencing Chemical Stability

The stability of propylene oxide is contingent on several critical factors that must be meticulously controlled.

Temperature

Temperature plays a crucial role in the stability of propylene oxide. Elevated temperatures can provide the activation energy needed to initiate exothermic and potentially runaway polymerization.[4] It is recommended that storage containers are kept in a cool environment, specifically below 50°C, and away from any heat sources or open flames.[6][7]

Presence of Contaminants

Contamination is a primary cause of propylene oxide instability. A variety of substances can act as initiators for hazardous reactions.

-

Acids and Bases: Both strong acids and bases can catalyze rapid and violent polymerization.[1][3][8]

-

Oxidizing Agents: Contact with oxidizing materials, including peroxides, can lead to vigorous reactions.[1][2]

-

Metals and Metal Compounds: Anhydrous chlorides of iron, aluminum, and tin, as well as copper metal, are known to be incompatible and can trigger hazardous polymerization.[1][2][3][8]

-

Water: Propylene oxide reacts with water in a hydrolysis reaction to form propylene glycol.[9][10] This reaction is generally slow but can be significantly accelerated by the presence of acid or base catalysts.[9] The reaction is also exothermic.[10]

-

Other Incompatible Materials: Clay-based absorbent materials should be avoided as they can also promote hazardous reactions.[2][3][8]

Exposure to Light

To maintain stability, propylene oxide should be stored in dark conditions, protected from direct sunlight.[1][7]

Quantitative Stability Data

The following table summarizes key quantitative data related to the stability and reactivity of propylene oxide.

| Parameter | Value | Conditions and Remarks |

| Flash Point | -37 °C[1][3] | Closed cup method. Indicates high flammability. |

| Explosive Limits in Air | 1.7 - 37 Vol %[3] | Wide explosive range, posing a significant fire and explosion hazard. |

| Ignition Energy | 0.13 mJ[3] | Low ignition energy, easily ignited by static discharge or sparks. |

| Atmospheric Half-life | 3–20 days[11] | Degrades in the atmosphere through reaction with photochemically produced hydroxyl radicals. |

| Half-life in Water | 11.6 days (pH 7, 25°C)[11] 4.1 days (salt water)[11] | Hydrolyzes to propylene glycol. The presence of chloride ions in saltwater accelerates this degradation. |

| Thermal Decomposition Kinetics | First-order rate expression: 3.7 x 10¹² e⁻⁵¹⁹⁰⁰/RT s⁻¹[12] | Determined in a toluene (B28343) medium at temperatures between 402-425 °C. |

Experimental Protocols for Stability Assessment

While specific, detailed experimental protocols are not extensively available in general literature, a robust stability testing program for propylene oxide would typically involve the following methodologies:

-

Isothermal and Accelerated Storage Studies: Samples of propylene oxide are stored in controlled environmental chambers at various temperatures (e.g., ambient and elevated) and humidity levels. The purity of the propylene oxide and the formation of any degradation products are monitored over time.

-

Compatibility Testing: Controlled amounts of potential contaminants (e.g., water, specific acids, bases, or metal ions) are intentionally added to propylene oxide samples. The mixtures are then monitored for any signs of reaction, such as changes in temperature, pressure, or chemical composition.

-

Analytical Techniques for Monitoring:

-

Gas Chromatography (GC): Ideal for monitoring the purity of the volatile propylene oxide and for detecting and quantifying volatile degradation products like acetone (B3395972) and propanal.

-

High-Performance Liquid Chromatography (HPLC): Useful for the analysis of less volatile products such as propylene glycol.

-

Titrimetric Methods: Can be employed to quantify the formation of acidic or basic byproducts that might indicate degradation.

-

Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC): These thermal analysis techniques are critical for determining the onset temperature of exothermic decomposition or polymerization, providing crucial data for safety assessments.

-

-

Kinetic Analysis: Data obtained from these studies can be used to model the degradation kinetics, allowing for the determination of reaction rates, activation energies, and the prediction of shelf-life under various storage conditions. A published study on thermal decomposition utilized pyrolysis in stainless steel pressure vessels followed by analysis of the resulting products.[12]

Visualizing Reaction Pathways and Workflows

Uncontrolled Polymerization Pathway

The most significant stability concern for propylene oxide is its propensity for uncontrolled ring-opening polymerization, which is an exothermic process that can self-accelerate.

Caption: Pathway of uncontrolled polymerization of propylene oxide.

Hydrolysis of Propylene Oxide

In the presence of water, propylene oxide undergoes hydrolysis to form propylene glycol. This reaction is often catalyzed by acidic or basic conditions.

Caption: Hydrolysis of propylene oxide to propylene glycol.

Experimental Workflow for Stability Testing

A logical workflow for assessing the chemical stability of propylene oxide is essential for obtaining reliable and reproducible results.

Caption: Experimental workflow for propylene oxide stability testing.

Conclusion

References

- 1. in.nau.edu [in.nau.edu]

- 2. lyondellbasell.com [lyondellbasell.com]

- 3. petrochemistry.eu [petrochemistry.eu]

- 4. isg.ku.edu.tr [isg.ku.edu.tr]

- 5. Isomerization and decomposition of propylene oxide. Studies with a single-pulse shock tube | Semantic Scholar [semanticscholar.org]

- 6. my.airliquide.com [my.airliquide.com]

- 7. balchem.com [balchem.com]

- 8. petrochemistry.eu [petrochemistry.eu]

- 9. Propylene oxide - Wikipedia [en.wikipedia.org]

- 10. News - Does propylene oxide react with water? [chemwin-cn.com]

- 11. Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

Understanding the Chirality of 1,2-Epoxypropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Epoxypropane, commonly known as propylene (B89431) oxide, is a foundational chiral building block in modern organic and medicinal chemistry. Its three-membered oxirane ring, substituted with a methyl group, creates a stereogenic center, resulting in two non-superimposable mirror-image enantiomers: (R)- and (S)-1,2-epoxypropane. The distinct stereochemistry of these enantiomers is of paramount importance in the pharmaceutical industry, where the physiological activity of a drug molecule is often dictated by its absolute configuration. This technical guide provides an in-depth exploration of the core principles of 1,2-epoxypropane's chirality, covering its synthesis, separation, analysis, and the critical stereochemical outcomes of its characteristic ring-opening reactions.

Introduction to the Chirality of 1,2-Epoxypropane

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. 1,2-Epoxypropane (C₃H₆O) is one of the simplest chiral epoxides.[1] The central carbon atom of the methyl-substituted oxirane ring is bonded to four different groups (the other ring carbon, the ring oxygen, a methyl group, and a hydrogen atom), making it a chiral center.

The two enantiomers are designated as (R)-(+)-1,2-epoxypropane and (S)-(-)-1,2-epoxypropane based on the Cahn-Ingold-Prelog priority rules.[2][3] While they share identical physical properties in an achiral environment (e.g., boiling point, density, refractive index), they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions.[3] This optical activity is a key characteristic used for their differentiation. Crucially, their reactivity with other chiral molecules, such as enzymes and receptors in biological systems, can differ dramatically, making enantiomerically pure epoxides highly valuable synthons for drug development.

Physicochemical Properties of 1,2-Epoxypropane Enantiomers

Enantiomers possess identical achiral physical properties. The primary distinguishing physical property is the specific rotation. Commercial propylene oxide is typically sold as a racemic mixture (>99% purity), which is optically inactive.[4]

| Property | (R)-(+)-1,2-Epoxypropane | (S)-(-)-1,2-Epoxypropane | Racemic 1,2-Epoxypropane |

| CAS Number | 15448-47-2[2] | 16088-62-3[3] | 75-56-9[1] |

| Molecular Weight | 58.08 g/mol [2] | 58.08 g/mol [3] | 58.08 g/mol [1] |

| Boiling Point | 33-34 °C | 33-34 °C[5] | 34.3 °C[6] |

| Density | 0.829 g/mL at 20°C | 0.829 g/mL at 20°C[5] | 0.859 g/cm³[1] |

| Refractive Index (n²⁰/D) | ~1.366 | 1.366[5] | 1.3660[1] |

| Melting Point | -111.9 °C | -111.9 °C[5] | -111.9 °C[1] |

| Specific Rotation [α] | +14.2° ± 0.4° (neat) | -14.2° ± 0.4° (neat)[7] | 0° |

Synthesis and Resolution of Enantiopure 1,2-Epoxypropane

While industrial production often yields a racemic mixture, several strategies exist to obtain enantiomerically enriched 1,2-epoxypropane.

Asymmetric Synthesis

Asymmetric epoxidation involves the direct conversion of a prochiral alkene (propene) into a single enantiomer of the epoxide. A key example is the Sharpless asymmetric epoxidation, which is highly effective for allylic alcohols.[8] While not directly applicable to the simple alkene propene, the principles of using a chiral catalyst (typically a metal complex with a chiral ligand) to control the stereochemical outcome of the oxidation are central. Modern approaches utilize sophisticated chiral catalysts to achieve high enantioselectivity in the epoxidation of unfunctionalized olefins.

Kinetic Resolution

Kinetic resolution is a highly effective method for separating a racemic mixture. This technique exploits the different reaction rates of two enantiomers with a chiral catalyst or reagent. The Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen is a prominent example and is widely used for terminal epoxides.[9][10]

In the HKR of racemic 1,2-epoxypropane, a chiral (salen)Co(III) complex selectively catalyzes the hydrolysis of one enantiomer to the corresponding 1,2-propanediol at a much faster rate, leaving the unreacted epoxide enriched in the other enantiomer.[10][11] For example, using the (R,R)-Jacobsen catalyst will preferentially hydrolyze the (S)-epoxide, allowing for the recovery of highly enantioenriched (R)-1,2-epoxypropane.

Key Reactions: Stereochemistry of Epoxide Ring-Opening

The synthetic utility of chiral 1,2-epoxypropane lies in its ring-opening reactions, which proceed with high stereospecificity. The regioselectivity and stereochemistry of the product depend critically on whether the reaction is performed under acidic or basic/nucleophilic conditions.[3][4]

-

Base-Catalyzed/Nucleophilic Opening : This reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (the primary C1 carbon). This attack occurs from the backside relative to the C-O bond, resulting in an inversion of configuration at the reaction center.

-

Acid-Catalyzed Opening : The reaction begins with the protonation of the epoxide oxygen, making it a better leaving group. The C-O bonds begin to break, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon (the secondary C2 carbon). The nucleophile then attacks this more substituted carbon. The attack still occurs from the backside, leading to a trans-diol product.[4][5]

The differing regioselectivity of these two mechanisms allows for the synthesis of different regioisomers from the same chiral epoxide, a powerful tool in asymmetric synthesis.

Experimental Protocols

Protocol: Hydrolytic Kinetic Resolution of (±)-1,2-Epoxypropane

This protocol is adapted from the general procedure for Jacobsen's HKR of terminal epoxides.[7][11]

-

Materials :

-

Racemic (±)-1,2-epoxypropane

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's Catalyst)

-

Acetic Acid (Glacial)

-

Deionized Water

-

Toluene or solvent-free conditions

-

-

Procedure :

-

Catalyst Activation : The Co(II) catalyst is activated to the catalytic Co(III) species. In a flask open to the air, dissolve the (R,R)-(salen)Co(II) complex (e.g., 0.2-0.5 mol%) in toluene. Add acetic acid (2 equivalents relative to the catalyst). Stir for 30 minutes at room temperature, during which the color will change from orange to dark brown. Remove volatiles under vacuum to yield the active (salen)Co(III)OAc catalyst.

-

Reaction Setup : Charge a flask with racemic 1,2-epoxypropane. If using a solvent, add it now. Add the activated (salen)Co(III)OAc catalyst.

-

Resolution : Cool the mixture to 0 °C. Add deionized water (0.5 to 0.7 equivalents relative to the racemic epoxide) dropwise.

-

Reaction : Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by chiral GC to determine the enantiomeric excess (ee) of the remaining epoxide.

-

Isolation : Once the desired ee is reached (typically >99% for the unreacted epoxide at ~50% conversion), the volatile, enantioenriched (S)-1,2-epoxypropane can be isolated directly from the reaction mixture by fractional distillation. The higher-boiling (R)-1,2-propanediol remains.

-

Protocol: Chiral Gas Chromatography (GC) Analysis

This protocol outlines a method for determining the enantiomeric excess of a 1,2-epoxypropane sample.[12]

-

Instrumentation & Column :

-

Gas Chromatograph with a Flame Ionization Detector (FID).

-

Chiral Capillary Column: Astec® CHIRALDEX™ A-TA (30 m x 0.25 mm I.D., 0.12 μm film thickness) or equivalent gamma cyclodextrin-based column.

-

-

GC Conditions :

-

Carrier Gas : Helium, at a constant pressure of ~24 psi.

-

Oven Temperature : Isothermal at 30 °C.

-

Injector Temperature : 250 °C.

-

Detector Temperature : 250 °C.

-

Injection : 1-3 μL of the sample (diluted in an appropriate solvent like dichloromethane (B109758) if necessary), with a split ratio of 80:1.

-

-

Analysis :

-

Inject a standard of racemic 1,2-epoxypropane to determine the retention times for both the (R) and (S) enantiomers. Typically, the (R)-enantiomer elutes first.[12]

-

Inject the unknown sample under the identical conditions.

-

Integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer's peak and Area₂ is the area of the minor enantiomer's peak).

-

Conclusion

The chirality of 1,2-epoxypropane is a fundamental concept with profound practical implications, particularly in the synthesis of enantiomerically pure pharmaceuticals. A thorough understanding of its stereochemistry, methods for asymmetric synthesis and resolution, and the stereospecific nature of its ring-opening reactions is essential for chemists in research and drug development. The methodologies outlined in this guide, from Hydrolytic Kinetic Resolution to chiral GC analysis, represent robust and scalable techniques for accessing and verifying the enantiopurity of this critical chiral intermediate. As the demand for single-enantiomer drugs continues to grow, the importance of simple chiral building blocks like 1,2-epoxypropane will only increase.

References

- 1. gcms.cz [gcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. aakash.ac.in [aakash.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. agilent.com [agilent.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 12. GC Analysis of Propylene Oxide Enantiomers on Astec® CHIRALDEX™ A-TA suitable for GC | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Reactivity of Propylene Oxide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene (B89431) oxide, a key epoxide intermediate, is a highly versatile molecule due to the strained nature of its three-membered ring. This inherent reactivity makes it susceptible to nucleophilic attack, leading to a wide array of valuable chemical entities. This technical guide provides a comprehensive overview of the core principles governing the reactivity of propylene oxide with various nucleophiles. It delves into the mechanistic pathways, influencing factors such as catalysts and solvents, and the regioselectivity of the ring-opening reactions. The guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows to facilitate a deeper understanding and practical application of propylene oxide chemistry.

Introduction

Propylene oxide (PO) is a chiral organic compound with the formula CH₃CH(O)CH₂. It is a colorless, volatile liquid with a sweet, ether-like odor. The presence of a strained three-membered epoxide ring makes propylene oxide a highly reactive molecule, readily undergoing ring-opening reactions with a variety of nucleophiles.[1] This reactivity is the cornerstone of its extensive use in the chemical industry, primarily as a monomer for the production of polyether polyols, which are essential building blocks for polyurethane plastics.[2] Additionally, the hydrolysis of propylene oxide yields propylene glycol, a common ingredient in numerous industrial and consumer products.[1]

The reactions of propylene oxide with nucleophiles are of significant interest in organic synthesis and drug development. The ability to introduce a hydroxypropyl group onto various molecular scaffolds provides a powerful tool for modifying the physicochemical properties of molecules, such as solubility, polarity, and metabolic stability. Understanding the nuances of these reactions, including their kinetics, regioselectivity, and the factors that control them, is crucial for designing efficient and selective synthetic routes.

This guide will provide a detailed exploration of the reactivity of propylene oxide with a range of important nucleophiles, including amines, alcohols, water, and thiols. It will cover the fundamental principles of the ring-opening reaction, the influence of catalysts and reaction conditions, and provide practical experimental guidance.

General Principles of Propylene Oxide Reactivity

The reactivity of propylene oxide is dominated by the strain of the three-membered ether ring, which has a strain energy of approximately 115 kJ/mol.[3] Nucleophilic attack on one of the two electrophilic carbon atoms of the epoxide ring relieves this strain, driving the reaction forward. The ring-opening can be catalyzed by either acids or bases, and the regioselectivity of the attack is highly dependent on the reaction conditions.

Reaction Mechanisms

The ring-opening of propylene oxide by a nucleophile (Nu⁻) can proceed through two primary mechanistic pathways:

-

Base-Catalyzed/Anionic Ring-Opening (SN2-type): Under basic or neutral conditions, the nucleophile directly attacks one of the carbon atoms of the epoxide ring in a classic SN2-type reaction. Due to steric hindrance from the methyl group, the attack preferentially occurs at the less substituted carbon (C1), leading to the formation of a secondary alcohol.

-

Acid-Catalyzed Ring-Opening: Under acidic conditions, the oxygen atom of the epoxide is first protonated, forming a more reactive electrophile. The nucleophile then attacks one of the carbon atoms. In this case, the regioselectivity is more complex. While the attack can still occur at the less substituted carbon, there is a significant propensity for the nucleophile to attack the more substituted carbon (C2). This is because the transition state has significant carbocationic character, which is stabilized by the electron-donating methyl group at the C2 position.

Regioselectivity

The regioselectivity of the nucleophilic attack on the asymmetric propylene oxide ring is a critical aspect of its chemistry. The two possible products are a primary alcohol (from attack at the more substituted carbon, C2) and a secondary alcohol (from attack at the less substituted carbon, C1).

-

Under basic or neutral conditions (SN2-like): The reaction is primarily governed by sterics. The nucleophile attacks the less sterically hindered primary carbon, leading predominantly to the formation of the secondary alcohol.

-

Under acidic conditions: The reaction is influenced by both steric and electronic factors. The protonated epoxide can be thought of as having a partial positive charge distributed between the two carbon atoms. The more substituted carbon can better stabilize this positive charge, making it more electrophilic. Therefore, attack at the more substituted carbon, leading to the primary alcohol, becomes more favorable.

The choice of catalyst, solvent, and the nature of the nucleophile all play a significant role in determining the regioselectivity of the reaction.

Factors Influencing Reactivity

Several factors can significantly influence the rate and outcome of the reaction of propylene oxide with nucleophiles.

Catalysts

-

Base Catalysts: Strong bases such as hydroxides (e.g., KOH) and alkoxides are commonly used to catalyze the ring-opening of propylene oxide.[4] These catalysts generate the nucleophilic species in situ (e.g., RO⁻ from ROH) and promote the SN2 attack at the less substituted carbon.

-

Acid Catalysts: Protic acids (e.g., H₂SO₄) and Lewis acids (e.g., BF₃) can be used to activate the epoxide ring towards nucleophilic attack. As mentioned earlier, acid catalysis often leads to a mixture of regioisomers.

-

Organocatalysts: In recent years, various organocatalysts, such as N-heterocyclic carbenes (NHCs) and phosphazene bases, have emerged as effective catalysts for the ring-opening polymerization of propylene oxide. These catalysts can offer high activity and control over the polymerization process.

Solvents

The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like THF, DMSO, and DMF are often used for anionic ring-opening reactions as they can solvate the cation without protonating the nucleophile.[5] Protic solvents, such as alcohols and water, can act as both the solvent and the nucleophile.

Temperature

The reaction rate generally increases with temperature. However, higher temperatures can also lead to side reactions, such as the isomerization of propylene oxide to allyl alcohol or propionaldehyde.[6] The optimal temperature will depend on the specific nucleophile, catalyst, and desired outcome.

Reactivity with Specific Nucleophiles

Reaction with Amines

The reaction of propylene oxide with primary and secondary amines is a widely used method for the synthesis of β-amino alcohols, which are important intermediates in the pharmaceutical and fine chemical industries. The reaction typically proceeds via an SN2 mechanism, with the amine attacking the less substituted carbon of the epoxide to yield the corresponding secondary alcohol.

Mechanism of Amine Addition to Propylene Oxide:

Caption: Reaction of propylene oxide with an amine.

Quantitative Data for Reaction of Propylene Oxide with Amines:

| Nucleophile | Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) | Regioselectivity (C1:C2) | Reference |

| Aniline | LiBr | None | 125 | 1-(phenylamino)propan-2-ol | High | Major: C1 attack | [7] |

| Primary Amines | Various | Various | Various | β-Amino alcohols | High | Predominantly C1 attack | [8] |

| Secondary Amines | Various | Various | Various | β-Amino alcohols | High | Predominantly C1 attack | [8] |

Reaction with Alcohols

The reaction of propylene oxide with alcohols, known as alcoholysis, leads to the formation of propylene glycol ethers. This reaction is of significant industrial importance for the production of solvents, brake fluids, and other specialty chemicals. The reaction is typically catalyzed by either a base or an acid, with the choice of catalyst influencing the regioselectivity.

Mechanism of Alcohol Addition to Propylene Oxide (Base-Catalyzed):

Caption: Base-catalyzed reaction of propylene oxide with an alcohol.

Quantitative Data for Reaction of Propylene Oxide with Alcohols:

| Nucleophile | Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) | Regioselectivity (C1:C2) | Reference |

| Methanol | H₂SO₄ | Methanol | - | 1-methoxy-2-propanol, 2-methoxy-1-propanol | - | - | [6] |

| Various Alcohols | Base | Alcohol | - | Propylene Glycol Ethers | High | Predominantly C1 attack | [5] |

Reaction with Water (Hydrolysis)

The hydrolysis of propylene oxide produces propylene glycol (1,2-propanediol). This reaction can occur under neutral, acidic, or basic conditions. The non-catalytic hydrolysis is slow at room temperature but is significantly accelerated by the presence of acids or bases.[1] In acidic conditions, the reaction proceeds faster, but the formation of dipropylene glycol and higher oligomers is more likely.

Quantitative Data for Hydrolysis of Propylene Oxide:

| Condition | pH | Temperature (°C) | Half-life | Reference |

| Neutral | 7 | 25 | 11.6 days | [1] |

| Acidic | 1 | 37 | ~1 min | [1] |

| In Water | - | Room Temp. | 15 h | [9] |

| In Water | - | 90 | < 10 min | [9] |

The enthalpy of reaction for the hydrolysis of propylene oxide to propylene glycol is approximately -84.67 kJ/mol.[10]

Reaction with Thiols

The reaction of propylene oxide with thiols (thiolysis) yields β-hydroxy sulfides. This reaction is analogous to the reaction with alcohols and is typically carried out under basic conditions to generate the more nucleophilic thiolate anion. The attack of the thiolate occurs predominantly at the less substituted carbon of the epoxide.

Reactivity with Biological Nucleophiles

Propylene oxide is a known mutagen and carcinogen, and its toxicity is attributed to its ability to alkylate biological macromolecules such as DNA and proteins.[2] The nucleophilic centers in these biomolecules can react with propylene oxide, leading to covalent modifications that can disrupt their normal function.

Reaction with DNA

Propylene oxide can react with the nucleophilic sites on DNA bases. The primary products of this reaction are 7-(2-hydroxypropyl)guanine (B123812) and 3-(2-hydroxypropyl)adenine.[11][12] Alkylation of DNA can lead to mutations and has been implicated in the carcinogenic activity of propylene oxide.

Metabolic Activation and DNA Adduct Formation:

Caption: Metabolic pathways of propylene and propylene oxide.

Reaction with Proteins

The nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine, can also be alkylated by propylene oxide. This can lead to the formation of protein adducts, which can alter protein structure and function, contributing to the toxic effects of propylene oxide. The reaction with glutathione, a key cellular antioxidant, is an important detoxification pathway.[1]

Experimental Protocols

General Procedure for the Synthesis of β-Amino Alcohols

The following is a general procedure for the reaction of propylene oxide with an amine. Caution: Propylene oxide is a volatile and flammable liquid and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

-

To a solution of the amine in a suitable solvent (e.g., methanol, ethanol, or neat), add the desired catalyst (if any).

-

Cool the mixture in an ice bath.

-

Slowly add propylene oxide (1.0-1.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the desired amount of time (monitor by TLC or GC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to obtain the desired β-amino alcohol.

General Procedure for the Anionic Polymerization of Propylene Oxide to Polypropylene (B1209903) Glycol (PPG)

This procedure describes the synthesis of polypropylene glycol using a basic catalyst.

-

To a dry reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the initiator (e.g., propylene glycol or glycerin) and the catalyst (e.g., potassium hydroxide).

-

Heat the mixture under a nitrogen atmosphere to the desired reaction temperature (e.g., 90-95°C) with vigorous stirring to form the potassium alkoxide initiator.[7]

-

Slowly feed propylene oxide into the reactor at a controlled rate to maintain the desired temperature and pressure (e.g., 0.4-0.5 MPa).[7]

-

After the addition of propylene oxide is complete, continue stirring at the reaction temperature until the pressure stabilizes, indicating the consumption of the monomer.

-

Cool the reaction mixture and neutralize the catalyst with an acid (e.g., phosphoric acid or sulfuric acid).[7][13]

-

Filter the mixture to remove the salt by-product.

-

Remove any unreacted monomer and water by vacuum distillation to obtain the final polypropylene glycol product.[7]

Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of the products of propylene oxide reactions.

Workflow for GC-MS Analysis:

Caption: A typical workflow for GC-MS analysis of a propylene oxide reaction.

A typical GC-MS method for analyzing propylene oxide reaction products might involve:

-

GC Column: A polar capillary column (e.g., a wax or a PoraBOND U column) is often suitable for separating the polar products.[14]

-

Injection: A small volume of the diluted reaction mixture is injected into the GC.

-

Oven Program: A temperature gradient is used to separate the components based on their boiling points.

-

Mass Spectrometry: The separated components are then ionized (typically by electron impact) and their mass-to-charge ratios are detected, allowing for their identification by comparison to a mass spectral library.

Conclusion

The reactivity of propylene oxide with nucleophiles is a rich and diverse field of chemistry with significant implications for both industrial processes and fundamental research. The ring-opening of this strained epoxide provides a versatile and efficient method for the synthesis of a wide range of valuable molecules. A thorough understanding of the underlying reaction mechanisms, the factors that influence regioselectivity and reaction rates, and the appropriate experimental techniques is essential for harnessing the full potential of propylene oxide in chemical synthesis and drug development. This guide has provided a comprehensive overview of these core principles, offering a foundation for further exploration and innovation in this important area of chemistry.

References

- 1. Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Propylene oxide - Wikipedia [en.wikipedia.org]

- 3. ojs.openagrar.de [ojs.openagrar.de]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Polypropylene glycol synthesis method - Knowledge - [fy-ppg.com]

- 8. researchgate.net [researchgate.net]

- 9. An isotope dilution headspace method with gas chromatography-mass spectrometry for determination of propylene oxide in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Alkylation by propylene oxide of deoxyribonucleic acid, adenine, guanosine and deoxyguanylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactions of propylene oxide with 2'-deoxynucleosides and in vitro with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US2996550A - Process for preparing polypropylene ether glycols - Google Patents [patents.google.com]

- 14. agilent.com [agilent.com]

introduction to asymmetric epoxidation of alkenes

An In-depth Technical Guide to the Asymmetric Epoxidation of Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric epoxidation of alkenes is a cornerstone of modern organic synthesis, providing a powerful method for the stereoselective introduction of an epoxide functionality. Chiral epoxides are highly valuable synthetic intermediates due to their versatile reactivity, allowing for the regio- and stereospecific ring-opening with a variety of nucleophiles to afford a diverse array of enantioenriched compounds. This capability has profound implications in the pharmaceutical industry, where the stereochemistry of a molecule is often critical to its biological activity and safety profile. The development of robust and highly selective catalytic systems for asymmetric epoxidation has been a significant area of research, leading to the establishment of several key methodologies that are widely employed in both academic and industrial settings. This guide provides a detailed overview of the core principles, experimental protocols, and applications of the most prominent methods in asymmetric epoxidation.

Key Methodologies in Asymmetric Epoxidation

The field of asymmetric epoxidation is dominated by three primary catalytic systems: the Sharpless-Katsuki epoxidation, the Jacobsen-Katsuki epoxidation, and the Shi epoxidation. Each method offers distinct advantages regarding substrate scope, functional group tolerance, and operational simplicity.

1. Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki epoxidation, developed by K. Barry Sharpless and Tsutomu Katsuki in 1980, is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2] This reaction utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT), with tert-butyl hydroperoxide (TBHP) serving as the terminal oxidant.[3][4] A key advantage of the Sharpless epoxidation is that the facial selectivity of the epoxidation is determined by the chirality of the tartrate ligand, allowing for the synthesis of either epoxide enantiomer by simply choosing the appropriate tartrate enantiomer.[2]

Mechanism and Mnemonic

The active catalyst is believed to be a dimeric titanium-tartrate complex. The allylic alcohol substrate coordinates to the titanium center, and the oxygen atom is delivered from the coordinated TBHP to one face of the double bond. The stereochemical outcome can be reliably predicted using a simple mnemonic: by orienting the allylic alcohol with the C=C bond horizontally and the hydroxyl group in the bottom right corner, (+)-DET directs epoxidation to the bottom face, while (-)-DET directs it to the top face.[5]

Quantitative Data Summary: Sharpless-Katsuki Epoxidation

| Substrate (Allylic Alcohol) | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| (E)-2-Hexen-1-ol | (+)-DIPT | 89 | >98 |

| Geraniol | (+)-DIPT | 95 | 95 |

| Cinnamyl alcohol | (+)-DIPT | 89 | >98 |

| α-Phenylcinnamyl alcohol | (+)-DIPT | 87 | >98 |

| (Z)-3-Nonen-1-ol | (+)-DET | 74 | 86 |

Data compiled from various sources, including Gao et al., 1987.[6]

Experimental Protocol: Sharpless-Katsuki Epoxidation of Geraniol

Materials:

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

-

(+)-Diisopropyl tartrate ((+)-DIPT)

-

Geraniol

-

tert-Butyl hydroperoxide (TBHP) in a nonane (B91170) solution (e.g., 5.5 M)

-

3Å molecular sieves, activated powder

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous CH₂Cl₂ (200 mL) and powdered 3Å molecular sieves (5 g). The suspension is cooled to -20 °C with stirring.

-

To the cooled suspension, add (+)-DIPT (1.5 mL, 7.0 mmol) followed by the dropwise addition of Ti(OⁱPr)₄ (1.5 mL, 5.0 mmol). The mixture is stirred for 30 minutes at -20 °C.

-

Geraniol (5.1 g, 33 mmol) is added dropwise to the mixture, which is then stirred for an additional 20 minutes.

-

A solution of TBHP in nonane (12 mL of a 5.5 M solution, 66 mmol) is added dropwise, maintaining the internal temperature below -15 °C.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), the reaction is quenched by the addition of water (10 mL).

-

The mixture is allowed to warm to room temperature and stirred for 1 hour. The resulting biphasic mixture is filtered through Celite to remove the titanium salts.

-

The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired epoxy alcohol.

2. Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and conjugated alkenes.[7][8] This reaction employs a chiral manganese(III)-salen complex as the catalyst and a terminal oxidant such as sodium hypochlorite (B82951) (bleach) or m-chloroperbenzoic acid (mCPBA).[8][9] The development of this method was a significant breakthrough as it extended the scope of asymmetric epoxidation beyond allylic alcohols, which are the required substrates for the Sharpless method.[1]

Mechanism

The proposed mechanism involves the oxidation of the Mn(III)-salen complex to a high-valent manganese(V)-oxo species, which is the active oxidant.[7][8] The alkene then approaches the Mn=O bond, and the oxygen atom is transferred in a concerted or stepwise manner, depending on the substrate. The stereoselectivity is controlled by the chiral salen ligand, which creates a chiral environment around the metal center.[7]

Quantitative Data Summary: Jacobsen-Katsuki Epoxidation

| Substrate | Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |

| (Z)-1-Phenylpropene | (R,R)-Jacobsen's Catalyst | mCPBA | 84 | 92 |

| Indene | (R,R)-Jacobsen's Catalyst | NaOCl | 84 | 95 |

| 1,2-Dihydronaphthalene | (R,R)-Jacobsen's Catalyst | NaOCl | 78 | 96 |

| (Z)-Stilbene | (R,R)-Jacobsen's Catalyst | PhIO | 65 | 86 |

| 2,2-Dimethylchromene | (R,R)-Jacobsen's Catalyst | NaOCl | 95 | 97 |

Data compiled from various sources.

Experimental Protocol: Jacobsen-Katsuki Epoxidation of (Z)-Stilbene

Materials:

-

(Z)-Stilbene

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

-

Dichloromethane (CH₂Cl₂), distilled

-

4-Phenylpyridine N-oxide (4-PPNO)

-

m-Chloroperbenzoic acid (mCPBA), ~77%

-

Phosphate buffer (pH 11.3)

Procedure:

-

A two-necked round-bottom flask is charged with (Z)-stilbene (180 mg, 1.0 mmol) and Jacobsen's catalyst (32 mg, 0.05 mmol) in CH₂Cl₂ (5 mL).

-

4-PPNO (17 mg, 0.1 mmol) is added, and the solution is cooled to 0 °C in an ice bath.

-

A solution of mCPBA (260 mg, ~1.1 mmol) in CH₂Cl₂ (5 mL) is added dropwise over 1 hour.

-

The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction mixture is diluted with pentane (B18724) (20 mL) and filtered through a short pad of silica gel to remove the catalyst.

-

The filtrate is washed with a saturated Na₂S₂O₃ solution, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by flash chromatography to yield the epoxide.

3. Shi Asymmetric Epoxidation

The Shi epoxidation is a notable example of organocatalytic asymmetric epoxidation, utilizing a fructose-derived chiral ketone as the catalyst.[10][11] The terminal oxidant is typically potassium peroxymonosulfate (B1194676) (Oxone). This metal-free system is particularly effective for the epoxidation of trans-disubstituted and trisubstituted alkenes.[10]

Mechanism

The active oxidizing species is a chiral dioxirane (B86890), which is generated in situ from the reaction of the ketone catalyst with Oxone.[11] The dioxirane then transfers an oxygen atom to the alkene through a spiro transition state, which accounts for the observed enantioselectivity.[5] The reaction is typically performed under buffered, basic conditions to favor the formation of the dioxirane and minimize the Baeyer-Villiger oxidation of the ketone catalyst as a side reaction.[11]

Quantitative Data Summary: Shi Asymmetric Epoxidation

| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| (E)-Stilbene | 90 | >99 |

| (E)-β-Methylstyrene | 85 | 92 |

| 1,2-Dihydronaphthalene | 88 | 90 |

| α-Methylstyrene | 75 | 87 |

| (E)-1-Phenyl-1-propene | 85 | 92 |

Data compiled from various sources.

Experimental Protocol: Shi Asymmetric Epoxidation of (E)-Stilbene

Materials:

-

(E)-Stilbene

-

Shi catalyst (fructose-derived ketone)

-

Acetonitrile (CH₃CN)

-

Dimethoxymethane (DMM)

-

Aqueous solution of EDTA sodium salt (4 x 10⁻⁴ M)

-

Tetrabutylammonium sulfate (B86663) (TBAS)

-

Potassium carbonate (K₂CO₃)

-

Oxone (potassium peroxymonosulfate)

Procedure:

-

To a round-bottom flask is added (E)-stilbene (180 mg, 1.0 mmol), Shi catalyst (90 mg, 0.3 mmol), CH₃CN (4 mL), DMM (2 mL), and the EDTA solution (4 mL).

-

TBAS (20 mg, 0.06 mmol) is added, and the mixture is cooled to 0 °C.

-

In a separate flask, a solution of K₂CO₃ (690 mg, 5.0 mmol) in water (5 mL) and a solution of Oxone (920 mg, 1.5 mmol) in the EDTA solution (5 mL) are prepared.

-

The K₂CO₃ and Oxone solutions are added simultaneously and dropwise to the reaction mixture over a period of 1.5 hours, maintaining the temperature at 0 °C.

-

The reaction is stirred for an additional 3 hours at 0 °C.

-

The reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash chromatography.

Visualization of Core Concepts

Catalytic Cycle of Asymmetric Epoxidation

Caption: A generalized catalytic cycle for asymmetric epoxidation.

Experimental Workflow for Asymmetric Epoxidation

Caption: A typical experimental workflow for asymmetric epoxidation.

Logical Relationships of Epoxidation Methods

References

- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 2. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Sharpless Epoxidation [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. scribd.com [scribd.com]

- 7. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 8. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 9. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 10. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 11. Shi Epoxidation [organic-chemistry.org]

The Pivotal Role of Chiral Epoxides in Biological Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral epoxides stand as fundamental and indispensable building blocks in the landscape of modern organic synthesis and drug development. Their inherent ring strain and stereodefined centers make them highly versatile intermediates, enabling the construction of complex, biologically active molecules with remarkable precision. The significance of enantiomerically pure epoxides is underscored by their central role in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products, where specific stereoisomers often exhibit profoundly different physiological effects.[1][2][3] This technical guide provides a comprehensive overview of the biological importance of chiral epoxides, detailing their synthesis through key asymmetric epoxidation methods, their resolution via enzymatic processes, and their involvement in crucial biological signaling pathways.

Core Synthetic Methodologies for Chiral Epoxide Preparation

The enantioselective synthesis of epoxides has been a major focus of chemical research, leading to the development of several powerful and reliable methods. Among the most prominent are the Sharpless-Katsuki, Jacobsen-Katsuki, and Shi asymmetric epoxidations, each offering distinct advantages in substrate scope and reaction conditions.

Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki epoxidation is a highly enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[2][4][5] This reaction utilizes a catalyst generated in situ from titanium tetra(isopropoxide) (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand, with tert-butyl hydroperoxide (TBHP) serving as the oxidant.[4][6] A key advantage of this method is its predictable stereochemical outcome, which is determined by the chirality of the tartrate ligand used.[7][8]

Quantitative Data for Sharpless-Katsuki Asymmetric Epoxidation:

| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Geraniol | (+)-DIPT | >90 | 95 | [9] |

| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 | [9] |

| 2-Propene-1-ol | (+)-DIPT | 90 | 95 | [10] |

| 2-Ethynylpropenol | (+)-DIPT | 66 | 90 | [10] |

| Cinnamyl alcohol | Not Specified | 87 | 94 | [11] |

Detailed Experimental Protocol: Sharpless-Katsuki Asymmetric Epoxidation of Geraniol

-

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar is charged with dichloromethane (B109758) (CH₂Cl₂) and cooled to -20 °C.

-

L-(+)-Diisopropyl tartrate (DIPT) is added, followed by titanium(IV) isopropoxide (Ti(OiPr)₄), and the mixture is stirred for 10 minutes.

-

Geraniol is added, and the mixture is stirred for an additional 30 minutes.

-

An anhydrous solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) is added dropwise.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.

-

The mixture is warmed to room temperature and stirred for 1 hour.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral epoxide.

Experimental Workflow for Sharpless-Katsuki Epoxidation

Caption: Workflow for Sharpless-Katsuki Asymmetric Epoxidation.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and conjugated alkenes, using a chiral manganese-salen complex as the catalyst.[3][12] Common oxidants for this reaction include sodium hypochlorite (B82951) (NaOCl) and m-chloroperoxybenzoic acid (mCPBA).[13] The stereoselectivity is dictated by the chiral salen ligand, allowing for access to either enantiomer of the epoxide.[12]

Quantitative Data for Jacobsen-Katsuki Epoxidation:

| Alkene Substrate | Oxidant | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| (Z)-1-Phenylpropene | NaOCl | 84 | 97 | [12] |

| Indene (B144670) | NaOCl | >99 | 88 | [3] |

| Styrene | NaOCl | 85 | 86 | [14] |

| 1,2-Dihydronaphthalene | NaOCl | 89 | 98 | [3] |

Detailed Experimental Protocol: Jacobsen-Katsuki Epoxidation of Indene

-

To a stirred, biphasic mixture of indene in dichloromethane (CH₂Cl₂) and buffered aqueous sodium hypochlorite (NaOCl) at 0 °C is added the (R,R)-Jacobsen's catalyst.

-

The reaction mixture is stirred vigorously at 0 °C and monitored by gas chromatography (GC) or TLC.

-

Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The resulting crude epoxide is purified by flash chromatography to yield the enantiomerically enriched product.

Logical Relationship in Jacobsen-Katsuki Epoxidation

Caption: Key components and relationships in Jacobsen-Katsuki Epoxidation.

Shi Asymmetric Epoxidation

The Shi epoxidation utilizes a fructose-derived chiral ketone as an organocatalyst to achieve the asymmetric epoxidation of a wide range of alkenes, particularly trans-disubstituted and trisubstituted olefins.[15][16] The active oxidizing species, a chiral dioxirane, is generated in situ from the ketone and potassium peroxymonosulfate (B1194676) (Oxone).[17][18] This metal-free method offers an environmentally benign alternative to many transition-metal-catalyzed epoxidations.

Quantitative Data for Shi Asymmetric Epoxidation:

| Alkene Substrate | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| trans-Stilbene (B89595) | >99 | 97 | [15] |

| 1,2-Dihydronaphthalene | 95 | 92 | [15] |

| trans-β-Methylstyrene | 90 | 97 | [15] |

| Trisubstituted vinyl silane | 82 | 94 | [19] |

Detailed Experimental Protocol: Shi Asymmetric Epoxidation of trans-Stilbene

-

To a mixture of trans-stilbene in acetonitrile (B52724) and a buffered aqueous solution (pH 10.5) of potassium carbonate is added the Shi catalyst.

-

The mixture is cooled to 0 °C, and a solution of Oxone in water is added dropwise over a period of 1 hour.

-

The reaction is stirred at 0 °C for several hours until TLC analysis indicates complete consumption of the starting material.

-

The reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash chromatography to afford the chiral epoxide.[17]

Catalytic Cycle of Shi Asymmetric Epoxidation

References

- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 3. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. organicreactions.org [organicreactions.org]

- 6. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]

- 7. Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 13. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]

- 14. benchchem.com [benchchem.com]

- 15. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 16. Shi Epoxidation [organic-chemistry.org]

- 17. Shi Epoxidation | NROChemistry [nrochemistry.com]

- 18. grokipedia.com [grokipedia.com]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

The Sharpless Asymmetric Epoxidation: A Technical Guide for Synthetic Chemists